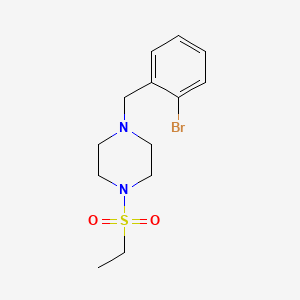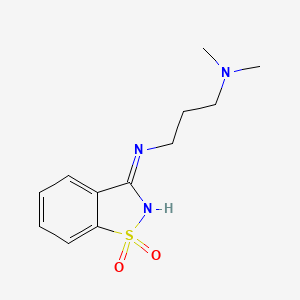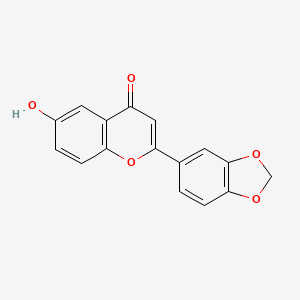![molecular formula C15H10N2O6 B12495809 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate](/img/structure/B12495809.png)
[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートは、ベンゾジオキソール、オキサジアゾール、フランカルボキシレートなど、ユニークな官能基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートの合成は通常、市販の前駆体から始めて、複数の段階を必要とします。一般的な経路の1つは、酸性または塩基性条件下でヒドラジドとカルボン酸誘導体の環化によるオキサジアゾール環の形成です。ベンゾジオキソール部分は求核置換反応によって導入することができ、フランカルボキシレートは通常、エステル化反応によって形成されます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、特定の段階での連続フロー反応器の使用や、より効率的な触媒と反応条件の開発によるプロセスの合理化が含まれる可能性があります。
化学反応の分析
反応の種類
[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変性したりするために酸化することができます。
還元: 還元反応は、オキサジアゾール環またはフラン環を変性するために使用できます。
置換: 求核置換反応または求電子置換反応は、ベンゾジオキソール環またはフラン環に新しい置換基を導入するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤などがあります。反応条件は広く異なる場合がありますが、通常、制御された温度とジクロロメタンまたはエタノールなどの溶媒の使用を伴います。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンをもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります。置換反応は、使用される求核剤または求電子剤に応じて、幅広い官能基を導入することができます。
科学研究への応用
化学
化学では、[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、さまざまな生化学的経路を研究するためのプローブとして使用できます。さまざまな生物学的標的に結合する能力により、酵素機構やタンパク質-リガンド相互作用を調査するのに役立ちます。
医学
医薬品化学では、[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートは、薬物候補として潜在的な用途があります。そのユニークな構造により、酵素阻害剤や受容体アゴニスト/アンタゴニストなどの特定の生物活性を持つ分子の設計が可能になります。
産業
産業では、この化合物は、特定の特性を持つ新素材の開発に使用できます。たとえば、ポリマーへの組み込みは、熱安定性または機械的強度を高めることができます。
科学的研究の応用
Chemistry
In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate has potential applications as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability or mechanical strength.
作用機序
[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートの作用機序は、特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合して、その活性を調節する可能性があります。関与する分子標的と経路は広く異なる場合がありますが、通常、細胞内の重要なタンパク質または核酸との相互作用を伴います。
類似化合物との比較
類似化合物
類似化合物には、他のベンゾジオキソール誘導体、オキサジアゾール誘導体、およびフランカルボキシレートが含まれます。例としては、以下が挙げられます。
- [2H-1,3-ベンゾジオキソール-5-イル]メチル フラン-3-カルボキシレート
- [1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレート
- [3-(2H-1,3-ベンゾジオキソール-5-イル)]メチル フラン-3-カルボキシレート
ユニークさ
[3-(2H-1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]メチル フラン-3-カルボキシレートを際立たせているのは、官能基の組み合わせであり、これにより、ユニークな反応性と相互作用が可能になります。これは、合成化学から医薬品研究まで、幅広い用途に貴重な化合物となっています。
特性
分子式 |
C15H10N2O6 |
|---|---|
分子量 |
314.25 g/mol |
IUPAC名 |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C15H10N2O6/c18-15(10-3-4-19-6-10)20-7-13-16-14(17-23-13)9-1-2-11-12(5-9)22-8-21-11/h1-6H,7-8H2 |
InChIキー |
GADRNVKTBRQCFB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=COC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
![5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B12495801.png)
